molecular formula C19H22N2O3 B2937461 4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid CAS No. 873570-55-9

4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid

Cat. No. B2937461
CAS RN: 873570-55-9
M. Wt: 326.396
InChI Key: HYKSUDSWAVLDMG-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid, also known as NPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NPB is a small molecule inhibitor that targets the protein-protein interaction between two key proteins, MDM2 and p53. This interaction is known to play a crucial role in the regulation of cell cycle and apoptosis, making NPB a promising candidate for cancer therapy. In

Scientific Research Applications

Fluorescence Derivatisation

4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid has been studied for its potential in fluorescence derivatisation. A related compound, 3-(Naphthalen-1-ylamino)propanoic acid, was coupled to the amino group of various amino acids, resulting in strongly fluorescent derivatives. These derivatives, upon condensation with specific reagents, formed blue benzo[a]phenoxazinium conjugates with strong fluorescence, useful in biological assays (Frade et al., 2007).

Structural Analysis of Proton Sponges

The compound has relevance in the study of naphthalene-based proton sponges, particularly in understanding the structural effects on proton accepting properties and intramolecular hydrogen bonding. Analysis of similar compounds, such as 1,8-di(piperidin-1-yl)naphthalene, provided insights into the basicity and properties of intramolecular hydrogen bonds in a set of 1,8-bis(dialkylamino)naphthalenes (Ozeryanskii et al., 2008).

Resolution of Piperidine-2-carboxylic Acid

The compound is related to the resolution of piperidine-2-carboxylic acid (pipecolic acid) through fractional crystallization of diastereomeric palladium(II) complexes, indicating its potential application in stereochemical studies and the synthesis of enantiomerically pure compounds (Hockless et al., 1995).

Hypotensive Activity

A related study on 4-(1-naphthoxy-2-substituted aminomethyl)-butanoic acids highlighted the potential hypotensive activity of these compounds, suggesting a possible pharmacological application of 4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid in cardiovascular research (Tandon et al., 2004).

Supramolecular Chemistry

The compound has relevance in supramolecular chemistry, particularly in the study of N-(aryl)-succinamic and N-(aryl)-maleamic acids. A case study on 4-oxo-4-(pyridin-2-ylamino)butanoic acid, a structurally similar compound, revealed insights into the formation of supramolecular synthons and hydrogen bonding patterns, which are crucial for understanding molecular assemblies and crystal engineering (PrakashShet et al., 2018).

properties

IUPAC Name

4-(naphthalen-2-ylamino)-4-oxo-2-piperidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-18(13-17(19(23)24)21-10-4-1-5-11-21)20-16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12,17H,1,4-5,10-11,13H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKSUDSWAVLDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CC(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid

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